

# simotinib progression-free survival versus standard care

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Simotinib

CAS No.: 944258-89-3

Cat. No.: S547966

Get Quote

## Efficacy Data Comparison

The table below summarizes the key efficacy outcomes from clinical studies of various EGFR-TKIs to provide context for **simotinib**'s performance.

Drug / Regimen	Line of Therapy	Median PFS (Months)	Objective Response Rate (ORR)	Key Trial / Study Type
Simotinib [1] [2]	Later-line (Post-platinum)	9.9	39.3% - 40%	Phase Ib (NCT01772732)
Osimertinib [3]	First-line	19.5	68.9%	Real-world retrospective study
Osimertinib + Chemotherapy [4]	Second-line (Post-osimertinib)	9.3 (vs. 5.3 chemo alone)	Information Missing	Retrospective (Flatiron database)
1st/2nd Gen EGFR-TKIs (e.g., Gefitinib, Erlotinib) [5]	First-line	16.0	Information Missing	Retrospective study

Drug / Regimen	Line of Therapy	Median PFS (Months)	Objective Response Rate (ORR)	Key Trial / Study Type
Intercalated EGFR-TKI + Chemotherapy [5]	First-line	20.5	Information Missing	Retrospective study

> **Important Note on Cross-Trial Comparisons:** The data for **simotinib** comes from a **Phase Ib trial** in a **later-line setting** (patients who failed prior platinum-based chemotherapy) [1] [2], whereas data for osimertinib and other comparators often come from **first-line studies or real-world data** [3] [5]. Differences in patient populations, prior treatments, and study designs mean these figures should be compared with caution and do not represent head-to-head efficacy.

## Simotinib Clinical Trial Protocol

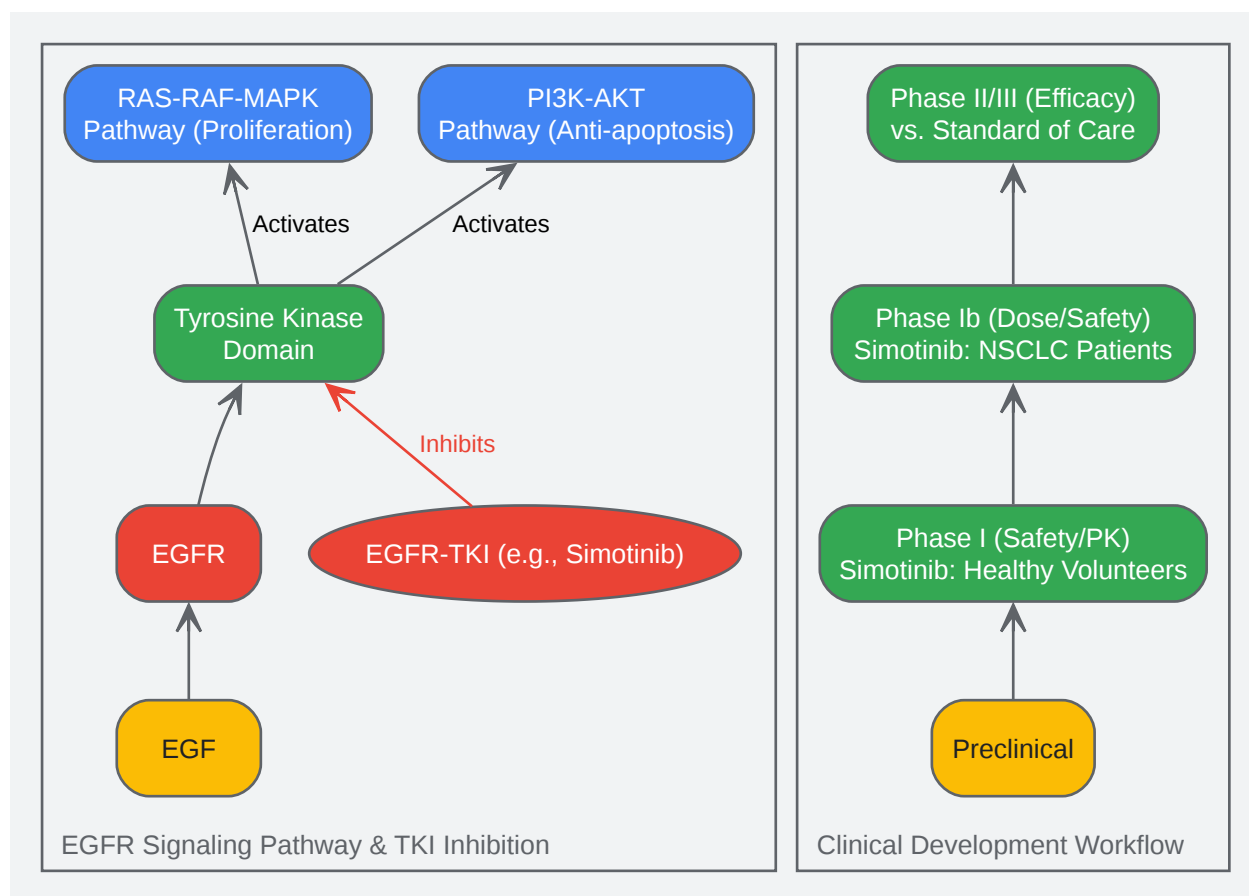
For research and development professionals, the detailed methodology from the key **simotinib** clinical trial is outlined below.

- **Study Design:** Single center, non-randomized, dose escalation Phase Ib study [1].
- **Objective:** Primary objective was to investigate the safety, tolerability, and pharmacokinetics of multiple ascending doses of **simotinib**. A secondary objective was to explore preliminary anti-tumor activity [1].
- **Patient Population:**
  - **Enrollment:** 41 patients with advanced or metastatic NSCLC with EGFR sensitive mutations (e.g., E19del, L858R, L861Q, G719X) [1].
  - **Prior Therapy:** All patients had relapsed following therapy with at least one platinum-based regimen [1].
  - **Key Inclusion Criteria:** ECOG performance status of 0-2; adequate bone marrow, liver, and renal function [1].
  - **Key Exclusion Criteria:** Evidence of interstitial lung disease; untreated central nervous system metastasis; previous therapy with other EGFR-TKIs [1].
- **Treatment Protocol:**
  - **Dosing:** **Simotinib** was orally administered twice daily in 28-day cycles. Doses were escalated from 100 mg to 650 mg using a 3+3 design [1].
  - **Assessment Schedule:** Tumor response was assessed by imaging (CT or MRI) at baseline, on Day 29, and every 8 weeks thereafter until disease progression [1].
- **Endpoint Definitions:**

- **Progression-Free Survival (PFS)**: Time from the first day of **simotinib** treatment to disease progression or death [1].
- **Objective Response Rate (ORR)**: Proportion of patients with a best overall response of Complete Response (CR) or Partial Response (PR), assessed using RECIST 1.1 [1].
- **Disease Control Rate (DCR)**: Proportion of patients with CR, PR, or Stable Disease (SD) [2].

## EGFR Signaling and TKI Mechanism

The following diagram illustrates the EGFR signaling pathway targeted by **simotinib** and other EGFR-TKIs, and the general workflow of clinical development in this area.



[Click to download full resolution via product page](#)

## Interpretation of Available Data

- **Simotinib's Developmental Stage:** The PFS data for **simotinib** is from an early-phase trial designed to assess safety and find the appropriate dose [1]. While the observed PFS of 9.9 months is promising for a later-line therapy, it does not establish efficacy compared to a control group.
- **Positioning of Current Standards:** Osimertinib is a third-generation EGFR-TKI and a current first-line standard of care based on superior PFS and overall survival compared to earlier TKIs [3] [4]. Research is now focused on combinations (e.g., with chemotherapy or other targeted drugs like MET inhibitors) to overcome resistance after osimertinib failure [4] [6].
- **Simotinib's Potential Niche:** The **simotinib** phase Ib trial reported that 5 of 8 (62.5%) patients with brain metastasis achieved a partial response at higher dose levels, suggesting potential activity in this challenging patient subgroup that warrants further study [2].

In summary, while **simotinib** has demonstrated activity in later-line treatment, its progression-free survival profile relative to modern first-line standards like osimertinib cannot be directly determined from existing public data. Further comparative clinical trials would be needed for a definitive conclusion.

### *Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Safety, tolerability, and pharmacokinetics of simotinib, a novel ... [pmc.ncbi.nlm.nih.gov]
2. Program Guide – ASCO Meeting Program Guide [meetings.asco.org]
3. Retrospective analysis of independent predictors ... [pmc.ncbi.nlm.nih.gov]
4. Clinical Lung Cancer [sciencedirect.com]
5. Combination of EGFR-TKIs with chemotherapy versus ... [pmc.ncbi.nlm.nih.gov]
6. SACHI Trial Results: Savolitinib-Osimertinib Combo Improves PFS in... [ilcn.org]

To cite this document: Smolecule. [simotinib progression-free survival versus standard care].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b547966#simotinib-progression-free-survival-versus-standard-care>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

#### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)